(4-(cyclopropylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Overview
Description
(4-(cyclopropylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a synthetic organic compound that features a piperazine ring substituted with a cyclopropylsulfonyl group and a triazole ring substituted with a phenyl group
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs.
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits the polymerization of tubulin, disrupting the formation of microtubules. As a result, the compound can interfere with cell division, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
By inhibiting tubulin polymerization, the compound affects the mitotic spindle assembly , which is essential for cell division . This disruption leads to cell cycle arrest at the sub-G1 and G2/M phase , preventing the cell from dividing and leading to cell death.
Pharmacokinetics
In silico studies suggest that sulfonyl piperazine-integrated triazole conjugates, like this compound, possessdrug-like properties
Result of Action
The compound’s action results in the induction of apoptosis , or programmed cell death, in cells . This is evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining . The compound also inhibits colony formation in a concentration-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(cyclopropylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Cyclopropylsulfonylation of Piperazine:
Coupling Reaction: The final step would involve coupling the triazole and piperazine derivatives to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could potentially target the triazole ring.
Substitution: The phenyl group on the triazole ring may undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be studied for its interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly for its ability to interact with specific molecular targets.
Industry
In the industrial sector, it might be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- (4-(ethylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Uniqueness
The uniqueness of (4-(cyclopropylsulfonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone lies in the presence of the cyclopropylsulfonyl group, which may confer distinct chemical and biological properties compared to its methyl and ethyl analogs.
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c22-16(15-12-17-21(18-15)13-4-2-1-3-5-13)19-8-10-20(11-9-19)25(23,24)14-6-7-14/h1-5,12,14H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNOHALLRAEJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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